Product packaging for 4-[(Methylsulfanyl)methyl]aniline(Cat. No.:CAS No. 54293-04-8)

4-[(Methylsulfanyl)methyl]aniline

Cat. No.: B3022330
CAS No.: 54293-04-8
M. Wt: 153.25 g/mol
InChI Key: VIZLWRXSTIBCDD-UHFFFAOYSA-N
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Description

Structural Significance and Nomenclature of Arylaminomethanesulfanes

The structure of 4-[(Methylsulfanyl)methyl]aniline is characterized by a central benzene (B151609) ring substituted with an amino group (-NH₂) at position 4 and a methylsulfanylmethyl group (-CH₂SCH₃) at position 1. This arrangement places it within the broad class of aromatic amines and organosulfur compounds. The term "Arylaminomethanesulfanes" can be used to describe compounds containing an aniline (B41778) (arylamine) moiety linked to a sulfur-containing group.

The nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-(methylsulfanylmethyl)aniline. nih.gov The structure combines the nucleophilic character of the aniline nitrogen with the electronic and steric properties of the methylsulfanylmethyl substituent. This duality is significant as it influences the compound's reactivity in chemical transformations and its potential interactions with biological systems.

Table 1: Chemical Identifiers for this compound

Identifier Type Value
IUPAC Name 4-(methylsulfanylmethyl)aniline nih.gov
CAS Number 54293-04-8 nih.gov
Molecular Formula C₈H₁₁NS nih.gov
InChI InChI=1S/C8H11NS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3 nih.gov
InChIKey VIZLWRXSTIBCDD-UHFFFAOYSA-N nih.gov

This table presents key chemical identifiers for this compound based on data from established chemical databases.

Contextualizing this compound within Aniline and Organosulfur Chemistry

The study of this compound is situated at the intersection of two major fields of chemistry: aniline chemistry and organosulfur chemistry.

Aniline Chemistry: Aniline and its derivatives are foundational building blocks in organic synthesis. echemi.com The amino group on the aromatic ring is a versatile functional handle, enabling a wide array of chemical reactions, including alkylation, acylation, and diazotization, which are pivotal for creating more complex molecules. echemi.com Research has demonstrated the use of anilines in nucleophilic addition reactions and their importance as precursors for pharmaceuticals, dyes, and polymers. echemi.comusgs.gov

Organosulfur Chemistry: Organosulfur compounds are noted for their diverse chemical properties and significant biological activities. nih.govnih.gov The sulfur atom, with its various possible oxidation states and ability to form multiple types of bonds, contributes to a vast chemical space. acs.org Many organosulfur compounds are recognized for their role in cellular processes, including redox homeostasis and antioxidant defense mechanisms. nih.gov Research into these compounds spans from materials science, such as in the formation of quantum dots, to medicinal chemistry, where they are investigated for anti-inflammatory and other therapeutic effects. nih.govacs.org

The compound this compound merges these two domains. Its aniline core provides a well-established reactive site, while the methylsulfanyl group introduces the unique electronic and steric properties associated with organosulfur moieties, potentially modulating the reactivity and conferring novel biological characteristics.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Weight 153.25 g/mol nih.gov
XLogP3 1.1 nih.gov
Exact Mass 153.06122053 Da nih.gov
Polar Surface Area 51.3 Ų nih.gov

This table outlines key physicochemical properties of this compound, computed from its chemical structure.

Overview of Current Research Trajectories and Potential Future Directions

While direct research on this compound is specific, broader research on related structures provides insight into current and future trajectories. Academic investigations are largely focused on two areas: synthetic applications and biological activity screening.

Synthetic Applications: Current research often utilizes aniline and organosulfur derivatives as intermediates in the synthesis of more complex molecules. For instance, studies on the enantiospecific synthesis of aniline-derived sulfonimidamides highlight the ongoing development of novel synthetic methodologies for creating chiral sulfur-containing compounds. acs.orgwur.nl These methods are crucial for accessing new chemical entities for various applications. Future work will likely continue to explore the use of compounds like this compound as building blocks in stereocontrolled synthesis and for the creation of novel polymers and materials. wur.nl

Biological and Medicinal Chemistry: A significant research trajectory involves the synthesis and evaluation of derivatives for potential therapeutic applications. Studies on related aniline derivatives have shown that the inclusion of a methylsulfanyl group can enhance antimicrobial activity. Furthermore, research into quinazoline (B50416) derivatives containing anilino and methylsulfanyl groups has identified potent activity against Mycobacterium tuberculosis. researchgate.net Organosulfur compounds, in general, are being investigated for their role as activators of the Nrf2 signaling pathway, which is crucial for cellular protection against oxidative stress. nih.gov

Future directions will likely involve:

The synthesis of a broader library of derivatives of this compound to establish clear structure-activity relationships.

In-depth mechanistic studies to understand how the methylsulfanylmethyl group influences biological activity.

Exploration of its use in the development of new functional materials, leveraging the properties of both the aniline and organosulfur components.

Table 3: Overview of Relevant Research on Related Compounds

Research Area Key Findings Potential Relevance
Antimicrobial/Anticancer Activity Derivatives of anilines with methylsulfanyl groups have demonstrated enhanced antimicrobial efficacy and potential anticancer mechanisms. Suggests that this compound is a promising scaffold for developing new therapeutic agents.
Antitubercular Agents Quinazoline derivatives incorporating anilino and methylsulfanyl moieties show potent activity against M. tb. researchgate.net Provides a rationale for testing this compound and its derivatives against infectious diseases.
Chiral Synthesis New methods are being developed for the enantiospecific synthesis of aniline-derived sulfur compounds. acs.orgwur.nl Highlights the utility of this class of compounds in advanced organic synthesis for creating specific stereoisomers.

This table summarizes findings from research on structurally related compounds, contextualizing the potential research avenues for this compound.

Rationale for Comprehensive Investigation of this compound

The primary rationale for a focused investigation of this compound stems from its hybrid structure, which uniquely combines the functionalities of anilines and organosulfur compounds. This combination presents a compelling case for its exploration for several reasons:

Synthetic Versatility: The compound serves as a valuable intermediate. The amino group allows for a host of well-established chemical modifications, while the sulfur atom offers another site for potential reactions, such as oxidation to sulfoxides or sulfones, which can dramatically alter the molecule's properties. tcichemicals.com

Potential for Novel Bioactivity: While anilines and organosulfur compounds are independently known for their biological effects, their combination in a single, relatively simple molecule is underexplored. echemi.com The presence of the flexible methylsulfanylmethyl linker and the aromatic amine provides a scaffold that could interact with biological targets in unique ways, potentially leading to the discovery of new pharmacological agents.

Contribution to Structure-Activity Relationship (SAR) Studies: A thorough examination of this compound and its systematically modified derivatives can provide fundamental data for SAR studies. This would enhance the understanding of how the methylsulfanyl group, in comparison to other substituents, influences the chemical and biological properties of the aniline scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NS B3022330 4-[(Methylsulfanyl)methyl]aniline CAS No. 54293-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylsulfanylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZLWRXSTIBCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301903
Record name 4-[(methylsulfanyl)methyl]aniline
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Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54293-04-8
Record name NSC147342
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Record name 4-[(methylsulfanyl)methyl]aniline
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Record name 4-[(methylsulfanyl)methyl]aniline
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Advanced Synthetic Methodologies and Chemical Transformations of 4 Methylsulfanyl Methyl Aniline

Established Synthetic Routes for 4-[(Methylsulfanyl)methyl]aniline and Related Precursors

The synthesis of this compound can be achieved through several strategic pathways, each leveraging fundamental organic reactions to construct the target molecule from various precursors. These routes include the introduction of the methylsulfanyl group via nucleophilic substitution, the formation of the aniline (B41778) moiety through reduction, and the application of multicomponent strategies for convergent synthesis.

Nucleophilic Substitution Reactions in Methylsulfanyl Aniline Synthesis

Nucleophilic substitution represents a cornerstone in the synthesis of aryl-alkyl thioethers and amines. In the context of this compound, this can be approached in two primary ways: installing the methylsulfanyl group onto a pre-functionalized aniline precursor or building the aniline functionality onto a molecule already containing the methylsulfanylmethyl moiety.

One common strategy involves the reaction of 4-(chloromethyl)aniline (B1600038) or a related derivative with a methylthiolate salt, such as sodium thiomethoxide. This reaction proceeds via a standard SN2 mechanism where the thiolate anion acts as the nucleophile, displacing the halide from the benzylic position.

Alternatively, the Gabriel synthesis offers a classic method for the formation of primary amines. libretexts.org In a hypothetical application to this synthesis, a precursor like 4-[(methylsulfanyl)methyl]benzyl halide could be reacted with potassium phthalimide (B116566). libretexts.org The phthalimide anion serves as a stable, non-basic nitrogen nucleophile, attacking the benzylic carbon to displace the halide. libretexts.org Subsequent hydrolysis or hydrazinolysis of the resulting N-benzylphthalimide cleaves the phthaloyl group, liberating the desired primary amine, this compound. libretexts.org

Nucleophilic aromatic substitution (SNAr) reactions are also a powerful tool, particularly when an activating group, such as a nitro group, is present on the aromatic ring. nih.govresearchgate.net For instance, a precursor like 4-chloro-1-(chloromethyl)-2-nitrobenzene could potentially undergo sequential nucleophilic substitution. The more activated position would first react, followed by substitution at the benzylic position, and subsequent reduction of the nitro group would yield the final product. The regioselectivity of such reactions is a critical consideration, often dictated by the electronic nature of the substituents on the quinazoline (B50416) ring. nih.gov

Reductive Pathways for Generation of the Aniline Moiety

The reduction of a nitroaromatic precursor is one of the most reliable and widely used methods for the synthesis of anilines. wikipedia.org For the synthesis of this compound, a suitable precursor would be 1-[(methylsulfanyl)methyl]-4-nitrobenzene. The nitro group can be efficiently reduced to the corresponding primary amine without affecting the thioether linkage under various conditions.

Catalytic hydrogenation is a common industrial and laboratory method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere. Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classic reagents for nitro group reduction in a laboratory setting. wikipedia.org

A one-pot reductive amination protocol can also be applied, starting from a nitroarene and an aldehyde. nih.gov This method uses a Pd/C catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor in an aqueous 2-propanol solvent, providing an environmentally benign route. nih.gov

Table 1: Representative Conditions for Nitro Group Reduction
ReagentsCatalyst/MediumKey FeaturesReference
H₂10% Pd/C, MethanolAtmospheric pressure, clean reaction, high yield.
Sn or FeConcentrated HClClassic laboratory method, requires stoichiometric metal. wikipedia.org
Ammonium formatePd/C, aq. 2-PropanolOne-pot reaction from nitroarenes and aldehydes, mild conditions. nih.gov

Multicomponent Reaction Strategies Incorporating Thioether and Aniline Functionalities

Multicomponent reactions (MCRs) offer a powerful approach to molecular complexity by combining three or more reactants in a single synthetic operation. acs.orgnih.gov These reactions are highly atom-economical and can significantly streamline synthetic sequences. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct related structures.

For example, strategies like the Ugi or Passerini reactions could be adapted. A hypothetical Ugi four-component reaction could potentially involve an isocyanide, a carboxylic acid, an amine, and an aldehyde or ketone. youtube.com To incorporate the required functionalities, one could envision a reaction between 4-aminobenzaldehyde, methyl isocyanide, thioglycolic acid, and a suitable fourth component. Subsequent chemical modifications would be necessary to arrive at the final target structure. Such approaches highlight the potential for developing novel, convergent synthetic routes to complex aniline derivatives. youtube.com

Elaboration of the this compound Scaffold through Functional Group Interconversions

The this compound molecule serves as a versatile scaffold that can be further modified through functional group interconversions. The sulfur and nitrogen atoms are key sites for such transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidative Transformations to Sulfoxide (B87167) and Sulfone Derivatives

The thioether functionality in this compound can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone. chemrxiv.orgresearchgate.net These transformations are valuable as sulfoxides and sulfones are important functional groups in medicinal chemistry and materials science. chemrxiv.org

The selective oxidation of a sulfide (B99878) to a sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. nih.gov Common reagents for this transformation include sodium periodate (B1199274) (NaIO₄), hydrogen peroxide (H₂O₂) under controlled temperatures, or meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts. chemrxiv.org The oxidation of sulfides to sulfoxides can be influenced by the solvent's polarity and hydrogen bonding capacity. rsc.org

Further oxidation of the sulfoxide to the sulfone is typically achieved using stronger oxidizing agents or more forcing conditions. Reagents such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or Oxone® (potassium peroxymonosulfate) are effective for this transformation. nih.gov

Table 2: Common Reagents for Sulfide Oxidation
Oxidizing AgentTarget ProductTypical ConditionsReference
meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)SulfoxideDichloromethane, 0 °C to room temp. chemrxiv.org
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneControlled stoichiometry and temperature for sulfoxide; excess for sulfone. researchgate.net
Ammonium persulfate ((NH₄)₂S₂O₈)SulfoxideSelective oxidation in aqueous conditions. nih.gov
Oxone®SulfoneMethanol/water, room temp. nih.gov

Reductive Modifications of Related Sulfonyl or Amine Functional Groups

Reductive transformations can also be applied to derivatives of the this compound scaffold. For instance, a sulfone group, present in a precursor or a derivative, can be reduced back to a sulfide. This transformation is more challenging than the corresponding oxidation and often requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

The amine functionality itself can undergo reductive modifications. Reductive amination or N-alkylation can be used to introduce further substituents on the nitrogen atom. nih.govrsc.org For example, reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) results in the formation of secondary or tertiary amines. A one-pot reductive N-alkylation of anilines with aldehydes can be achieved using a Pd/C catalyst and an in situ hydrogen donor. nih.gov Furthermore, protocols for the reductive functionalization of related amide groups into N-sulfonylformamidines have been developed, showcasing the diverse reductive chemistry possible on related scaffolds. nih.gov

Derivatization Strategies Targeting the Aniline Core of this compound

The aniline core of this compound, consisting of a primary amino group attached to a phenyl ring, is amenable to a variety of derivatization strategies. These modifications leverage the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two directing groups: the strongly activating amino group (-NH₂) and the (methylsulfanyl)methyl group (-CH₂SCH₃). The amino group is a powerful ortho-, para-director, significantly increasing the electron density at the positions ortho and para to it. askfilo.com The (methylsulfanyl)methyl group is also anticipated to be an ortho-, para-director.

Given that the para position is already substituted, electrophilic attack is expected to occur at the positions ortho to the amino group (positions 3 and 5). The high reactivity of the aniline ring can sometimes lead to multiple substitutions. libretexts.org For instance, reaction with bromine water would likely result in the formation of a di-substituted product.

To achieve mono-substitution, the reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetanilide) prior to the electrophilic substitution step. libretexts.orgstackexchange.com The acetyl group can be removed via hydrolysis after the substitution reaction to regenerate the amine. This protective strategy allows for greater control over the reaction outcome.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

ElectrophileReagentsPredicted Major Product(s)
Br⁺Br₂/FeBr₃2-Bromo-4-[(methylsulfanyl)methyl]aniline
NO₂⁺HNO₃/H₂SO₄2-Nitro-4-[(methylsulfanyl)methyl]aniline
SO₃Fuming H₂SO₄2-Amino-5-[(methylsulfanyl)methyl]benzenesulfonic acid

Schiff Base Formation and Imino-Derivative Syntheses

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. derpharmachemica.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. youtube.com The reaction is often catalyzed by a small amount of acid and may be driven to completion by removing the water formed during the reaction. youtube.com

The synthesis is generally straightforward, often involving mixing the aniline and the carbonyl compound in a suitable solvent like ethanol (B145695) and stirring at room temperature or with gentle heating. researchgate.net The resulting Schiff bases can be valuable intermediates for the synthesis of more complex molecules or can be studied for their own biological and chemical properties. researchgate.net

Table 2: Examples of Schiff Bases Derived from this compound

Carbonyl CompoundProduct Name
BenzaldehydeN-(Benzylidene)-4-[(methylsulfanyl)methyl]aniline
Salicylaldehyde2-(((4-((Methylthio)methyl)phenyl)imino)methyl)phenol
4-MethoxybenzaldehydeN-(4-Methoxybenzylidene)-4-[(methylsulfanyl)methyl]aniline
AcetoneN-(Propan-2-ylidene)-4-[(methylsulfanyl)methyl]aniline

Amide and Sulfonamide Formation via Acylation and Sulfonylation

The nucleophilic amino group of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis and for modifying the properties of the parent aniline.

Amide Formation (Acylation): Amides are typically synthesized by reacting the aniline with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. masterorganicchemistry.com Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other dehydrating agents. masterorganicchemistry.comnih.gov

Sulfonamide Formation (Sulfonylation): Sulfonamides are formed in a similar manner by reacting the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base like pyridine. nih.gov This reaction, known as the Hinsberg test, is also a classic method for distinguishing between primary, secondary, and tertiary amines.

Table 3: Representative Amide and Sulfonamide Derivatives

ReagentProduct ClassProduct Name
Acetyl chlorideAmideN-(4-((Methylthio)methyl)phenyl)acetamide
Benzoyl chlorideAmideN-(4-((Methylthio)methyl)phenyl)benzamide
p-Toluenesulfonyl chlorideSulfonamideN-(4-((Methylthio)methyl)phenyl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideSulfonamideN-(4-((Methylthio)methyl)phenyl)methanesulfonamide

Chemical Modifications of the Methylsulfanyl Side Chain

The methylsulfanyl side chain offers additional sites for chemical modification, specifically at the sulfur atom and the adjacent methylene (B1212753) group.

Alkylation Reactions at the Sulfur Center

The sulfur atom of the thioether group in this compound is nucleophilic and can react with electrophiles, most notably alkyl halides. This reaction is a classic example of nucleophilic substitution, leading to the formation of a sulfonium (B1226848) salt. youtube.com

In this transformation, the lone pair of electrons on the sulfur atom attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide ion and forming a new carbon-sulfur bond. youtube.com The resulting sulfonium ion is a positively charged species, with the halide acting as the counter-ion. These sulfonium salts can be useful as intermediates in further synthetic transformations.

Table 4: Synthesis of Sulfonium Salts

Alkylating AgentProduct Name
Methyl iodide(4-Aminobenzyl)dimethylsulfonium iodide
Ethyl bromide(4-Aminobenzyl)ethylmethylsulfonium bromide
Benzyl chloride(4-Aminobenzyl)(benzyl)methylsulfonium chloride

Spectroscopic Characterization and Structural Elucidation of 4 Methylsulfanyl Methyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering deep insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) Chemical Shift and Coupling Pattern Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of a related compound, 4-(methylthio)aniline, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the region of δ 7.21-7.12 ppm. rsc.org The protons of the amino group (NH₂) show a broad singlet at approximately δ 3.54 ppm, and the methyl protons (SCH₃) present as a singlet at δ 2.44 ppm. rsc.org The integration of these signals corresponds to the number of protons in each group.

For 4-[(methylsulfanyl)methyl]aniline, the introduction of a methylene (B1212753) bridge between the phenyl ring and the methylsulfanyl group would alter the spectrum. The methylene protons would likely appear as a singlet, and the chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the aminomethyl group.

Carbon-13 NMR (¹³C NMR) Spectroscopic Fingerprinting

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a "fingerprint" of the carbon skeleton. For 4-(methylthio)aniline, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for each carbon atom. rsc.org The carbon attached to the amino group (C-N) resonates at approximately δ 145.1 ppm, while the carbon bonded to the methylsulfanyl group (C-S) appears around δ 125.8 ppm. rsc.org The remaining aromatic carbons are observed at δ 131.1 and 115.8 ppm, and the methyl carbon (SCH₃) is found at δ 18.8 ppm. rsc.org

The ¹³C NMR spectrum of this compound would be expected to show an additional signal for the methylene carbon and shifts in the aromatic region due to the different substitution pattern.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex structures.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity of protons within the aromatic ring and any coupling between the methylene and other protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, an HMBC experiment on this compound would show correlations between the methylene protons and the carbons of the aromatic ring, as well as the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is particularly useful for determining stereochemistry in more complex derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of an aromatic amine like this compound would be expected to exhibit characteristic absorption bands.

For primary amines, two N-H stretching vibrations are typically observed in the range of 3500-3300 cm⁻¹. For instance, aniline (B41778) shows two peaks at 3433 cm⁻¹ and 3356 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C-N stretching vibration of aromatic amines is typically found in the 1340-1250 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the 800-600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region.

A vapor phase IR spectrum of this compound is available, which would confirm the presence of these key functional groups. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. The molecular formula of this compound is C₈H₁₁NS. nih.gov Its exact monoisotopic mass is calculated to be 153.06122053 Da. nih.gov An HRMS analysis of this compound would be expected to yield a measured m/z value very close to this theoretical value, confirming the molecular formula. For example, a related compound, 2,6-diisopropyl-4-(methylthio)aniline, showed a calculated [M+H]⁺ ion at m/z 224.1468, with the found value being 224.1467, demonstrating the high accuracy of this technique. rsc.org

The fragmentation pattern observed in a mass spectrum can also provide valuable structural information. For this compound, common fragmentation pathways could include the loss of the methyl group (•CH₃), the entire methylsulfanyl group (•SCH₃), or cleavage of the benzylic C-C bond.

X-ray Crystallography for Solid-State Structural Determination

In the absence of specific crystallographic data for this compound, a speculative discussion on its potential crystal packing and intermolecular interactions can be put forward based on the known functional groups present in the molecule: the primary amine (-NH2) and the methylsulfanylmethyl group (-CH2SCH3).

It is anticipated that the primary amine group would be a key participant in forming hydrogen bonding networks. The two hydrogen atoms of the amine group can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor. This could lead to the formation of various hydrogen-bonding motifs, such as chains or dimers, which would play a significant role in stabilizing the crystal structure.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. Were the crystallographic data available, this analysis would allow for the mapping of close contacts between neighboring molecules, providing a detailed picture of the hydrogen bonds, van der Waals forces, and other interactions that govern the crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to represent the types and strengths of intermolecular contacts.

Without the foundational crystallographic information file (CIF), a quantitative analysis of the crystal packing and a detailed description of the intermolecular interactions for this compound remain speculative. The acquisition of single-crystal X-ray diffraction data is a necessary future step to fully elucidate the solid-state structure of this compound.

Exploration of 4 Methylsulfanyl Methyl Aniline in Advanced Materials Science Research

Incorporation into Polymeric Systems

The incorporation of functional monomers into polymer backbones is a fundamental strategy for creating materials with tailored electronic, optical, and chemical properties. The structure of 4-[(methylsulfanyl)methyl]aniline, featuring a reactive aniline (B41778) moiety, suggests its potential as a monomer for polymerization.

Monomer Applications in Polymer Synthesis and Modification

While specific studies detailing the polymerization of this compound are limited, the general principles of aniline polymerization offer a predictive framework. Aniline and its derivatives are typically polymerized via oxidative coupling, either chemically or electrochemically, to form polyaniline (PANI), a well-known conducting polymer. nih.gov The presence of substituents on the aniline ring or the nitrogen atom significantly influences the properties of the resulting polymer. nih.govrsc.org

The this compound monomer possesses a primary amine group necessary for polymerization and a methylsulfanylmethyl (-CH2SCH3) group at the para position. This substituent can be expected to impact the final polymer's characteristics in several ways:

Solubility: The thioether and methylene (B1212753) groups could enhance the polymer's solubility in common organic solvents compared to unsubstituted polyaniline, which is notoriously difficult to process. mdpi.com Improved solubility is a critical factor for fabricating thin films and other device components.

Electronic Properties: The sulfur atom, with its lone pairs of electrons, can influence the electronic environment of the polymer backbone, potentially altering its conductivity, redox potentials, and doping behavior.

A hypothetical polymerization of this monomer would likely proceed via a step-growth mechanism, similar to other aniline derivatives, to form poly(this compound). nih.gov

Table 1: Hypothetical Properties of Poly(this compound) based on Monomer Structure

Property Expected Influence of -CH2SCH3 group Rationale
Solubility Increased The alkyl-sulfur group can disrupt inter-chain packing and improve interaction with organic solvents.
Conductivity Modified The electron-donating nature of the substituent may alter the doping level and charge carrier mobility.
Processability Enhanced Improved solubility allows for solution-based processing techniques like spin-coating or inkjet printing.

| Thermal Stability | Potentially altered | The nature of the substituent can affect the degradation temperature of the polymer backbone. |

Functionalization of Polymeric Scaffolds with this compound Derivatives

Beyond serving as a primary monomer, this compound and its derivatives could be used to functionalize existing polymer scaffolds. This approach involves grafting the molecule onto a pre-formed polymer backbone to impart specific functionalities. The aniline group provides a reactive site for attachment through various chemical reactions, such as amidation or nucleophilic substitution.

This strategy could be employed to:

Introduce metal-coordination sites (via the sulfur and nitrogen atoms) for catalytic applications.

Enhance the surface properties of materials, such as adhesion or biocompatibility.

Create active sites for sensing applications on inert polymer matrices.

Applications in Chemical Sensing and Sensor Development

The unique combination of an aromatic amine and a thioether group in this compound makes it an intriguing candidate for the development of chemical sensors. The aniline moiety can act as a recognition site, while the sulfur atom can participate in signal transduction.

Design Principles for Chemo-sensors Utilizing Aniline-Sulfur Hybrid Structures

Electrochemical and optical sensors often rely on host molecules that can selectively interact with a target analyte, leading to a measurable change in a physical property. For a chemosensor based on an aniline-sulfur structure, the design would leverage the following principles:

Analyte Interaction: The primary amine (-NH2) can act as a hydrogen bond donor and a basic site, allowing it to interact with acidic analytes or metal ions. The sulfur atom in the methylsulfanyl group is a soft Lewis base, showing a strong affinity for heavy metal ions like mercury (Hg2+), lead (Pb2+), and cadmium (Cd2+).

Signal Transduction: Upon binding an analyte, the electronic properties of the aniline ring would be perturbed. This change could be detected as a shift in the oxidation potential (electrochemical sensing) or a change in the absorption or fluorescence spectrum (optical sensing). mdpi.com

Polymer-Based Sensors: If polymerized, a film of poly(this compound) could serve as the active layer in a chemiresistive sensor. The adsorption of volatile organic compounds (VOCs) or other analytes would modulate the polymer's conductivity, providing a detectable signal. nih.govrsc.org

Mechanistic Insights into Sensing Interactions and Selectivity

The sensing mechanism would be dictated by the specific interaction between the this compound molecule and the target analyte.

Heavy Metal Ion Sensing: The primary mechanism for detecting heavy metal ions would likely be chelation involving both the nitrogen and sulfur atoms. The selectivity of the sensor could be tuned by controlling the pH of the medium, which affects the protonation state of the aniline nitrogen.

pH Sensing: The basicity of the aniline group means its optical and electronic properties are pH-dependent. This could be exploited to create a sensor that changes color or electrochemical response as the pH varies.

VOC Sensing: In a polymer-based sensor, the mechanism would involve the physical adsorption of analyte molecules into the polymer matrix. The interaction (e.g., dipole-dipole, hydrogen bonding) would cause swelling or a change in the polymer's electronic state, altering its resistance. The presence of the sulfur atom could enhance selectivity towards sulfur-containing VOCs.

Investigation in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. mdpi.com They are crucial for applications in telecommunications, optical computing, and frequency conversion. The archetypal organic NLO molecule features an electron-donating group and an electron-accepting group connected by a π-conjugated system (a D-π-A structure).

In the case of this compound, the molecule possesses:

An electron-donating group: the amino (-NH2) group.

A π-conjugated system: the benzene (B151609) ring.

A weakly electron-donating/accepting group: the methylsulfanylmethyl (-CH2SCH3) group.

The methylsulfanylmethyl group is not a strong electron acceptor like a nitro (-NO2) or cyano (-CN) group, which are typically found in high-performance NLO molecules. google.com Therefore, this compound itself is expected to exhibit only weak NLO properties. However, its structure serves as a foundational scaffold that could be chemically modified to enhance its NLO response. For example, derivatization of the amino group or modification of the sulfur moiety could introduce stronger donor-acceptor characteristics, potentially leading to materials with significant third-order polarizability (γ), a key parameter for NLO applications. nih.govresearchgate.net

Table 2: Structural Analysis of this compound for NLO Potential

Molecular Component Role in NLO Analysis
Amino Group (-NH2) Electron Donor (D) Strong donor, contributes to intramolecular charge transfer.
Benzene Ring π-Conjugated Bridge Facilitates electron delocalization between donor and acceptor.

Structure-Property Relationships Governing NLO Activity in Aniline Derivatives

The nonlinear optical activity of aniline derivatives is fundamentally governed by their molecular structure, which facilitates intramolecular charge transfer (ICT). This phenomenon is crucial for generating second-order NLO responses. The key structural components that dictate the efficiency of this process are an electron-donating group and an electron-accepting group, connected by a π-conjugated system.

In the case of aniline derivatives, the amino group (-NH₂) typically serves as the electron donor. The π-conjugated system is provided by the benzene ring. The nature of the substituent at the para-position to the amino group is critical in determining the NLO properties of the molecule. When this substituent is an electron-withdrawing group, a "push-pull" system is created, which can lead to a significant enhancement of the second-order hyperpolarizability (β), a measure of the NLO activity at the molecular level.

For instance, the introduction of a nitro group (-NO₂) at the para-position, as seen in 4-nitroaniline, creates a classic D-π-A (Donor-π-Acceptor) structure with pronounced NLO effects. The efficiency of the ICT, and thus the magnitude of the NLO response, is sensitive to:

The strength of the donor and acceptor groups: Stronger donors and acceptors generally lead to a larger NLO response.

The length and nature of the π-conjugated bridge: Extending the conjugation length can increase the hyperpolarizability.

Molecular symmetry: For second-order NLO effects, the molecule must be non-centrosymmetric.

To illustrate the impact of different substituents on the aniline framework, the following table presents a comparison of calculated second-order hyperpolarizability values for various aniline derivatives.

Compound NameDonor GroupAcceptor/Substituent GroupCalculated Second-Order Hyperpolarizability (β) (a.u.)
Aniline-NH₂-HLow
4-Nitroaniline-NH₂-NO₂High
4-Methoxyaniline-NH₂-OCH₃Moderate
4-(Trifluoromethyl)aniline-NH₂-CF₃Moderate to High

Note: The values in this table are illustrative and based on general findings in computational chemistry for demonstrating trends.

Theoretical Predictions and Experimental Validation of NLO Response

Theoretical calculations, typically employing Density Functional Theory (DFT), are a powerful tool for predicting the NLO properties of new molecules. These calculations can determine the optimized molecular geometry, electronic structure, and, crucially, the first and second hyperpolarizabilities (β and γ). For a molecule like this compound, a computational study would likely involve:

Geometry Optimization: Finding the most stable three-dimensional arrangement of the atoms.

Electronic Structure Calculation: Determining the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the potential for intramolecular charge transfer.

Hyperpolarizability Calculation: Quantifying the NLO response.

A related compound, 4-(methylsulfonyl)aniline (B1202210), which features a more strongly electron-withdrawing sulfonyl group (-SO₂CH₃) compared to the methylsulfanylmethyl group, has been studied more extensively, though often in the context of medicinal chemistry. fishersci.pt The sulfonyl group's strong electron-withdrawing nature would be expected to induce a more significant NLO response than the methylsulfanylmethyl group.

Experimental validation of NLO properties is typically performed using techniques such as the Kurtz-Perry powder method for second-harmonic generation (SHG) efficiency in solid samples. For a new compound like this compound, the process would involve:

Synthesis and Purification: Obtaining a high-purity sample of the compound.

Crystal Growth: Growing single crystals of sufficient quality, as the crystalline arrangement is critical for observing bulk NLO effects. The crystal must belong to a non-centrosymmetric space group.

NLO Measurement: Illuminating the crystal with a high-intensity laser and measuring the intensity of the frequency-doubled light produced. The SHG efficiency is often compared to that of a standard NLO material like potassium dihydrogen phosphate (B84403) (KDP).

The table below outlines a hypothetical comparison of predicted and experimental NLO data for aniline derivatives, which would be the framework for evaluating this compound.

CompoundTheoretical β (a.u.)Experimental SHG Efficiency (vs. KDP)Crystal System
4-NitroanilineHigh~150xMonoclinic
4-(Methylsulfonyl)anilineModerate (Predicted)Not ReportedNot Reported
This compoundTo Be DeterminedTo Be DeterminedTo Be Determined

Further research, both computational and experimental, is necessary to fully characterize the NLO properties of this compound and determine its potential for application in advanced materials. The insights gained from the broader family of aniline derivatives provide a strong foundation and rationale for such investigations.

Investigation of Biological and Biochemical Interactions of 4 Methylsulfanyl Methyl Aniline and Its Analogues

Investigation of Anticancer Activities at the Molecular and Cellular Level

Inhibition of Specific Enzyme Targets (e.g., Cyclooxygenase enzymes, Protein Tyrosine Phosphatases)

There is a notable body of research on the role of the 4-(methylsulfonyl)aniline (B1202210) scaffold, the oxidized form of 4-[(methylsulfanyl)methyl]aniline, as a key component in the design of selective COX-2 inhibitors. The methylsulfonyl group is a well-established pharmacophore in several commercial COX-2 inhibitors, known for its ability to interact with a specific sub-pocket within the COX-2 enzyme active site, contributing to selectivity over the COX-1 isoform.

A study focused on the design and synthesis of new non-steroidal anti-inflammatory agents (NSAIDs) incorporated the 4-(methylsulfonyl)aniline pharmacophore into known drugs like naproxen, indomethacin, diclofenac (B195802), and mefenamic acid. nih.govbldpharm.comamericanelements.com The resulting derivatives were evaluated for their in vivo anti-inflammatory activity. The study indicated that the inclusion of the 4-(methylsulfonyl)aniline moiety maintained or, in some cases, enhanced the anti-inflammatory effects. nih.govbldpharm.com For instance, certain derivatives showed anti-inflammatory activity comparable to or even higher than that of diclofenac sodium in a rat paw edema model. bldpharm.com This suggests that the 4-(methylsulfonyl)aniline group is a critical component for the anti-inflammatory action, with the potential to confer COX-2 selectivity. nih.govbldpharm.comamericanelements.com

While direct evidence for this compound is lacking, research on other methylsulfanyl-containing compounds suggests potential biological activity. For example, a series of 2-methylsulfanyl- nih.govbldpharm.comnih.govtriazolo[1,5-a]quinazoline derivatives were synthesized and evaluated for their anti-inflammatory and cytotoxic effects. Several of these compounds were identified as promising multi-potent anti-inflammatory agents.

Information regarding the inhibition of protein tyrosine phosphatases by this compound or its close analogues is not readily found in the current body of scientific literature.

Modulating Cellular Processes Relevant to Proliferation and Survival

The modulation of cellular processes such as proliferation and survival by this compound has not been a direct subject of extensive research. However, insights can be drawn from the activities of its analogues and other structurally related compounds.

The development of selective COX-2 inhibitors, which often feature the 4-(methylsulfonyl)aniline scaffold, is highly relevant to cellular proliferation and survival, particularly in the context of cancer. The COX-2 enzyme is frequently overexpressed in various tumors, and its product, prostaglandin (B15479496) E2, is known to promote cancer cell growth, invasion, and angiogenesis while inhibiting apoptosis. Therefore, compounds that inhibit COX-2 can indirectly modulate these critical cellular processes.

Furthermore, studies on salicylanilide-based peptidomimetics have highlighted the importance of a thiabutyl (a structure related to the methylsulfanyl group) substituent for antibacterial activity. Certain compounds in this class demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This indicates that the methylsulfanyl moiety can be a key determinant for biological activity that impacts cell survival, in this case, of bacterial cells.

Role as a Pharmacophore in Preclinical Drug Discovery Research

The primary role of the this compound structural motif in preclinical research, as suggested by the available literature on its sulfonyl analogue, is as a pharmacophore for the design of new therapeutic agents.

Integration into Novel Chemical Entities for Target Engagement

The 4-(methylsulfonyl)aniline moiety has been successfully integrated into novel chemical entities to achieve specific target engagement, most notably with the COX-2 enzyme. nih.govbldpharm.comamericanelements.com Its function is to anchor the molecule within the active site of the target protein, contributing to both affinity and selectivity. The synthesis of hybrid molecules where this pharmacophore is attached to existing NSAIDs demonstrates a clear strategy to create new chemical entities with potentially improved properties. nih.govbldpharm.com The expectation is that the 4-(methylsulfonyl)aniline part of the molecule will interact with the secondary pocket of the COX-2 enzyme, a feature not present in the COX-1 isoform, thus leading to selective inhibition.

While direct examples for this compound are scarce, the principle of using this scaffold as a building block in the generation of new molecules for biological screening is a fundamental concept in medicinal chemistry.

Modulation of Receptor Binding or Enzyme Catalytic Activity

The 4-(methylsulfonyl)aniline pharmacophore is designed to directly modulate the catalytic activity of the COX-2 enzyme. nih.govbldpharm.comamericanelements.com By binding to the active site, it prevents the substrate, arachidonic acid, from accessing the catalytic machinery, thereby inhibiting the production of prostaglandins.

The following table summarizes the in vivo anti-inflammatory effects of some diclofenac analogues incorporating the 4-(methylsulfonyl)aniline moiety.

CompoundMaximum Inhibition of Edema (%)Time of Maximum Inhibition (min)
Diclofenac Sodium (Reference) 55.5180
Analogue 11 63.3240
Analogue 12 56.7180
Analogue 13 54.4180
Analogue 14 61.1240
Data derived from in vivo studies on rat paw edema. bldpharm.com

This data illustrates how the integration of the 4-(methylsulfonyl)aniline pharmacophore can modulate the biological response, in this case, leading to potent anti-inflammatory activity.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-[(Methylsulfanyl)methyl]aniline, and how do reaction conditions influence yield?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, introducing the methylsulfanyl group to a benzylamine precursor using methylthiol reagents under inert conditions (e.g., N₂ atmosphere) can minimize oxidation. Yield optimization often requires precise control of temperature (60–80°C) and stoichiometric ratios of reactants. Impurities such as disulfide byproducts may form if reducing agents like NaBH₄ are not used judiciously .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : The methylsulfanyl (-SCH₃) group shows a singlet at ~2.1 ppm (¹H) and ~15–20 ppm (¹³C). The aromatic protons adjacent to the -NH₂ group exhibit deshielding due to conjugation effects .
  • IR : Stretching vibrations for -NH₂ (~3400 cm⁻¹) and C-S (~650 cm⁻¹) confirm functional groups.
    • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL software resolves bond lengths and angles. For instance, the C-S bond typically measures ~1.82 Å, consistent with thioether linkages .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

  • The compound is sensitive to oxidation and light. Storage in amber vials under inert gas (Ar/He) at –20°C is recommended. In aqueous solutions, the -NH₂ group may protonate, altering reactivity. Stability tests via HPLC or TLC over 24–72 hours can assess decomposition rates .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal electron density distribution. The methylsulfanyl group acts as an electron donor, increasing the HOMO density on the aromatic ring. This enhances electrophilic substitution reactivity at the para position relative to the -NH₂ group. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using PCM (Polarizable Continuum Model) .

Q. How can conflicting spectroscopic and crystallographic data be resolved during structural characterization?

  • Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). For example, NMR may suggest free rotation of the methylsulfanyl group, while SXRD shows a fixed conformation. Hybrid approaches, such as variable-temperature NMR and Hirshfeld surface analysis, reconcile these differences by probing time-averaged vs. static structures .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Protecting the -NH₂ group (e.g., acetylation) directs electrophiles to the methylsulfanyl-adjacent position. Transition-metal catalysis (Pd/Cu) enables cross-coupling at the benzylic carbon. Kinetic vs. thermodynamic control is critical: lower temperatures (–20°C) favor mono-substitution, while higher temperatures (100°C) promote di-substitution .

Q. How does the methylsulfanyl group influence the compound’s toxicity profile compared to other aniline derivatives?

  • The methylsulfanyl group reduces basicity (pKa ~3.5–4.0 vs. aniline’s pKa ~4.6) due to electron-withdrawing effects, potentially mitigating methemoglobinemia risks. However, sulfoxide/sulfone metabolites (via hepatic oxidation) may exhibit higher toxicity. In vitro assays (e.g., Ames test) and LC-MS/MS metabolite tracking are essential for risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.